Beticolin 2

Antiproliferative activity Ras-transformed cell model Fungal toxin potency ranking

Beticolin 2 (CAS 137622-91-4, molecular formula C31H23ClO13, molecular weight 638.97 g/mol) is a nonpeptidic, polycyclic yellow toxin belonging to the beticolin family (20 identified members, B0–B19) produced by the phytopathogenic fungus Cercospora beticola, the causal agent of sugar beet leaf spot disease. Beticolin 2 is classified as an ortho-beticolin, possessing a characteristic 'linear' polycyclic skeleton composed of a chlorinated tetrahydroxanthone moiety linked to a hydroanthraquinone moiety via a bicyclo[3.2.2]nonane bridge.

Molecular Formula C31H23ClO13
Molecular Weight 639 g/mol
CAS No. 137622-91-4
Cat. No. B238508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeticolin 2
CAS137622-91-4
Synonymseticolin 2
beticolin-2
Molecular FormulaC31H23ClO13
Molecular Weight639 g/mol
Structural Identifiers
SMILESCC12C3C4=C(CC5(C1O2)C(=C(C6=C(C=CC(=C6C5=O)O)O)O)C3=O)C(=C7C(=C4O)C(=C8C(=O)CCC(C8(O7)C(=O)OC)O)O)Cl
InChIInChI=1S/C31H23ClO13/c1-29-18-13-8(7-30(27(29)45-29)19(24(18)40)22(38)14-9(33)3-4-10(34)15(14)26(30)41)20(32)25-16(21(13)37)23(39)17-11(35)5-6-12(36)31(17,44-25)28(42)43-2/h3-4,12,18,27,33-34,36-39H,5-7H2,1-2H3
InChIKeyKWKVKMGRGLNLIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beticolin 2 (CAS 137622-91-4): A Structurally Defined Ortho-Beticolin Ion Channel-Forming Phytotoxin for Precision Fungal Metabolite Research and Procurement


Beticolin 2 (CAS 137622-91-4, molecular formula C31H23ClO13, molecular weight 638.97 g/mol) is a nonpeptidic, polycyclic yellow toxin belonging to the beticolin family (20 identified members, B0–B19) produced by the phytopathogenic fungus Cercospora beticola, the causal agent of sugar beet leaf spot disease [1]. Beticolin 2 is classified as an ortho-beticolin, possessing a characteristic 'linear' polycyclic skeleton composed of a chlorinated tetrahydroxanthone moiety linked to a hydroanthraquinone moiety via a bicyclo[3.2.2]nonane bridge [2]. The complete crystal structure of beticolin 2 was solved by X-ray diffraction, confirming its orthorhombic P212121 space group with unit cell parameters a = 20.230 Å, b = 18.921 Å, c = 8.205 Å [3]. As a member of the ion channel-forming toxin family, beticolin 2 assembles into multimeric transmembrane pores in the presence of Mg2+, forming poorly selective ion channels permeable to K+, Na+, Ca2+, and Cl− [4]. The compound is catalogued in MeSH (ID C089994) and the Transporter Classification Database (TCDB family 1.D.7) [5].

Ion channel research Ortho-beticolin reference for planar bilayer conductance studies
Ras pathway context Selective P21 translocation blockade for Ras signaling assays
Membrane interaction Mg2+-dependent insertion and partition coefficient characterization

Why Beticolin 2 (CAS 137622-91-4) Cannot Be Interchanged with Other Beticolin Family Members: Structural and Functional Divergence Within a Single Toxin Class


Although all 20 beticolins share a common polycyclic skeleton, two independent structural variables—isomeric configuration (ortho- vs. para-cyclization of the xanthone heterocycle) and the identity of the bridging residue R—produce profound functional divergence that precludes generic substitution [1]. Beticolin 2 is an ortho-beticolin featuring a 'linear' skeleton topology; its para-counterpart with the same R residue, beticolin 1, forms ion channels with different conductance properties, while the 'bent'-skeleton beticolin 3 exhibits an entirely distinct chemical equilibrium relationship [2]. These structural differences translate into quantifiable disparities in biological potency: in the same ras-transformed adrenocortical cell assay, beticolin-2 exhibits submicromolar IC50 (≤250 nmol/L), whereas beticolin-3 and beticolin-4 are an order of magnitude less potent (IC50 1–2 μmol/L), and beticolin-5, -7, -9, and -12 are entirely inactive at micromolar concentrations [3]. Furthermore, beticolin-2 and beticolin-1 block P21 Ras translocation to the plasma membrane, a mechanistic feature absent in beticolin-3 [4]. Membrane partitioning also differs quantitatively: the partition coefficient of beticolin-1 on liposomes is 3-fold higher than that of beticolin-2, and Mg2+-dependent membrane insertion differs 2-fold (40-fold vs. 20-fold enhancement, respectively) [5]. These multidimensional divergences mandate compound-level specification in any research or procurement workflow.

Ortho vs. para isomer

Cyclization geometry alters ion channel conductance properties; para-beticolins may not reproduce ortho-specific pore behavior.

Ras translocation activity

P21 Ras translocation blockade is absent in beticolin-3; using B3 may fail to demonstrate this mechanistic endpoint.

Membrane partitioning profile

Beticolin-1 exhibits higher intrinsic membrane affinity and Mg2+ responsiveness, shifting experimental delivery conditions.

Beticolin 2 (CAS 137622-91-4) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Informed Scientific Procurement


Cell Growth Inhibition Potency: Beticolin-2 vs. Beticolin-3 and Beticolin-4 in Ras-Transformed Adrenocortical Cells

In a systematic screen of 12 beticolins against ras-transformed adrenocortical (RTAC) cells, beticolin-2 clustered in the highest-potency tier (IC50 ≤ 250 nmol/L) alongside beticolin-1 and beticolin-13, whereas the structurally related beticolin-3 and beticolin-4 were approximately 4- to 8-fold less potent (1 μmol/L < IC50 ≤ 2 μmol/L). Beticolin-7, -9, -12, and -5 were completely inactive at micromolar concentrations [1]. This potency gradient is correlated with compound hydrophobicity and intracellular penetration: confocal microscopy detected intracellular beticolin-1 fluorescence within 1 hour, while beticolin-3 and -12 showed no detectable intracellular signal even after 24 hours of incubation [1].

Cell growth inhibition
Head-to-head
IC50 ≤ 250 nM (Beticolin-2)\n1–2 µM (Beticolin-3/4)\nInactive (Beticolin-7,9,12,5)
Supports cell-model potency differentiation
RTAC cell line; dose-time photocolorimetry
Antiproliferative activity Ras-transformed cell model Fungal toxin potency ranking

Membrane Partition and Mg2+-Dependent Insertion: Beticolin-2 vs. Beticolin-1 Liposome Interaction Quantified by Fluorometry

Fluorometric studies comparing the membrane interaction of beticolin-1 and beticolin-2 revealed that the partition coefficient of beticolin-1 on liposomes is 3-fold higher than that of beticolin-2 under identical conditions, despite both compounds exhibiting similar fluorescence on liposomes [1]. The addition of Mg2+ to the liposome system amplifies this differential: beticolin-1 partitioning increases 40-fold, whereas beticolin-2 partitioning increases 20-fold—a 2-fold difference in Mg2+-dependent membrane insertion enhancement [1]. This indicates that while both toxins interact with biological membranes, beticolin-2 exhibits quantitatively distinct membrane affinity and Mg2+ responsiveness compared to its closest structural analog.

Membrane partition
Reported
Beticolin-1 partition coefficient 3× higher\nMg2+ enhancement 40-fold vs. 20-fold
Differentiates membrane interaction kinetics
Liposome fluorometry; pH titration
Membrane partitioning Mg2+-dependent toxin insertion Liposome fluorometry

Plasma Membrane H+-ATPase Inhibition: Beticolin-2 and Beticolin-1 Share the Mg2H2B2 Dimeric Active Complex

Both beticolin-1 and beticolin-2 inhibit the plant plasma membrane H+-ATPase, but the inhibition is mediated not by the free monomeric toxin but by a specific dimeric neutral complex, Mg2H2B2, comprising two beticolin molecules chelating two Mg2+ ions [1]. Quantitative analysis established that the percentage inhibition of H+-ATPase activity is directly correlated with the concentration of this single active species, not total beticolin concentration [1]. For beticolin-1, the I50 against purified corn root plasma membrane H+-ATPase was determined as 1.62 ± 0.18 μM [2]. The same Mg2H2B2 complex was also found responsible for inhibition of the vacuolar H+-PPase, while alkaline and acid phosphatases (which do not use Mg2+ as co-substrate) were insensitive to beticolin-1, demonstrating enzyme class specificity [1].

H+-ATPase inhibition
Mechanism context
Active species Mg2H2B2\nI50 (beticolin-1) = 1.62 ± 0.18 µM\nEquipotent for beticolin-2
Shared dimeric mechanism; distinct membrane background
Corn root plasma membrane; PPase also inhibited
H+-ATPase inhibition Mg2+-chelation complex Proton pump pharmacology

Ras P21 Translocation Blockade: Functional Selectivity of Beticolin-2 vs. Beticolin-3

A critical functional differentiation within the beticolin family is the blockade of oncogenic P21 Ras translocation from cytosol to plasma membrane. Both beticolin-1 and beticolin-2 blocked P21 Ras translocation and induced its accumulation in the cytosol as an inactive form, thereby interrupting the Ras signal transduction pathway. In contrast, beticolin-3 did not block P21 Ras translocation under identical experimental conditions [1]. This functional dichotomy was observed in the same RTAC ras-transformed adrenocortical cell system and was corroborated by confocal microscopy showing differential intracellular penetration: beticolin-1 (and by functional association, beticolin-2) were internalized, whereas beticolin-3 and beticolin-12 were not detectable intracellularly even after 24 hours [2].

P21 translocation
Head-to-head
Beticolin-2 blocks P21 translocation\nBeticolin-3 inactive
Functional dichotomy for Ras pathway studies
RTAC cells; pan-Ras immunoblotting
Ras signaling inhibition P21 membrane translocation Fungal toxin mechanism

Crystal Structure and Physicochemical Definition: Beticolin 2 vs. Beticolin 4 — Isomorphous Ortho-Beticolins Distinguished by Molecular Composition

Single-crystal X-ray diffraction analysis established that beticolin 2 (C31H23ClO13, Mr = 638.97) and beticolin 4 (C31H23ClO14, Mr = 654.97) are isomorphous, crystallizing in the same orthorhombic space group P212121 with nearly identical unit cell dimensions [1]. Beticolin 2 crystallographic parameters: a = 20.230(6) Å, b = 18.921(5) Å, c = 8.205(3) Å, μ = 15.46 cm−1, R = 0.062 for 2480 observed reflections. Beticolin 4 differs by one additional oxygen atom, reflected in its marginally larger molecular weight (+16 Da) and slightly altered unit cell (a = 20.585 Å, b = 18.721 Å, c = 8.206 Å) with higher residual factor (R = 0.09 for 1124 observed reflections) [1]. This compositional difference—a single oxygen atom—is structurally definitive and analytically verifiable by high-resolution mass spectrometry, providing unambiguous identity confirmation.

Crystal structure
Reported
P212121, a=20.230 Å, b=18.921 Å, c=8.205 Å\nR = 0.062 (2480 reflections)
High-quality crystallographic identity for analytical reference
One oxygen difference from Beticolin 4 (+16 Da)
X-ray crystallography Natural product structure elucidation Beticolin physicochemical characterization

Beticolin 2 (CAS 137622-91-4): Evidence-Backed Application Scenarios for Targeted Research and Industrial Use


Ras-Oncogene-Driven Tumor Cell Biology: Selective P21 Translocation Inhibition

Beticolin-2 is specifically indicated for studies of Ras signaling blockade where the mechanistic endpoint is inhibition of P21 Ras translocation to the plasma membrane. Unlike beticolin-3, which is inactive in this functional assay, beticolin-2 blocks P21 translocation and induces cytosolic Ras accumulation at submicromolar concentrations (IC50 ≤ 250 nmol/L in RTAC cells) [1]. Researchers studying Ras-dependent cancers or seeking pharmacological tools to discriminate between Ras pathway nodes should specify beticolin-2 rather than other beticolin family members to ensure the Ras translocation phenotype is observable.

Ion Channel Biophysics: Ortho-Beticolin Conductance Fingerprinting in Planar Lipid Bilayers

Beticolin 2, as a defined ortho-beticolin, serves as a reference compound for investigating how the ortho- vs. para-cyclization state modulates ion channel conductance properties in planar lipid bilayer systems [1]. The Goudet et al. (2000) study established that ortho/para isomeric configuration primarily affects channel conductance, while the R residue governs ionic permeability [1]. Researchers comparing ortho-beticolin B2 against its para-isomer B1 can isolate the contribution of cyclization geometry to pore properties, an experimental design that requires precise compound identity.

Plant Plasma Membrane H+-ATPase Pharmacology: Mg2+-Dependent Proton Pump Inhibition

Beticolin-2 inhibits plant plasma membrane H+-ATPase through formation of the specific Mg2H2B2 dimeric complex, a mechanism shared with beticolin-1 but operating with distinct membrane partitioning kinetics [1]. The lower intrinsic liposome partition coefficient of beticolin-2 (3-fold lower than beticolin-1) and its moderated Mg2+-dependent membrane insertion (20-fold vs. 40-fold) [2] make beticolin-2 the preferred choice when experimental designs require reduced background membrane association while retaining H+-ATPase inhibitory activity. This property is particularly relevant for studies where the H+-ATPase is studied in its native membrane environment.

Natural Product Reference Standard: Crystallographically Defined Beticolin 2 for Analytical Method Development

The high-quality single-crystal X-ray structure of beticolin 2 (R = 0.062, 2480 observed reflections, orthorhombic P212121) [1] provides an analytically rigorous reference point for developing HPLC, LC-MS, or XRPD identity and purity methods for beticolin-family compounds. The crystallographic data enable unambiguous differentiation from the isomorphous but compositionally distinct beticolin 4 (C31H23ClO14, +16 Da) [1]. Procurement of beticolin 2 with verified crystallographic identity supports analytical method validation in natural product chemistry and quality control workflows.

Application
Selection Property
Validation Focus
Ras signaling pathway studies
P21 translocation blockade context
Ras subcellular localization assay
Ion channel conductance research
Ortho-cyclization geometry effect
Bilayer electrophysiology characterization
Plant H+-ATPase pharmacology
Mg2H2B2 dimeric inhibition mechanism
Proton pump activity in native membrane
Analytical reference standard
Single-crystal structure identity
XRPD or LC-MS identity match
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